Fenticlor
Overview
Description
Synthesis Analysis Fenticlor synthesis and its analyses have been extensively studied across various contexts, including the development of nanoparticles and their applications. While specific literature on Fenticlor's synthesis was not directly found, insights from the synthesis of nanoparticles, such as silver nanoparticles through green synthesis methods, provide a parallel in understanding the approach towards synthesizing complex chemical compounds. Green synthesis methods, for instance, offer environmentally friendly and cost-effective routes for producing nanoparticles, which could be analogously applicable to the synthesis of compounds like Fenticlor (Sharma, Yngard, & Lin, 2009).
Molecular Structure Analysis The molecular structure of Fenticlor, like that of other complex molecules, would be characterized by its unique arrangement of atoms and bonds. Studies on nanoparticles, such as those by (Daruich de Souza, Ribeiro Nogueira, & Rostelato, 2019), and (Adelere & Lateef, 2016) provide insights into how molecular structures influence the properties and applications of synthesized compounds. These studies, while focused on nanoparticles, highlight the importance of molecular structure analysis in understanding the function and potential uses of chemical compounds.
Chemical Reactions and Properties The chemical reactions and properties of Fenticlor would be significant in determining its applications and effectiveness. Research on nanoparticles, for example, demonstrates how the chemical properties of these particles can be tailored through synthesis methods for specific applications, such as antimicrobial activities (Patil & Kim, 2016). Similar principles would apply to the chemical reactions involving Fenticlor, where its properties could be optimized for intended uses.
Physical Properties Analysis The physical properties of Fenticlor, including its solubility, melting point, and physical state, play a crucial role in its application and handling. Studies such as those on the green synthesis of metallic nanoparticles illustrate how physical properties can influence the stability, toxicity, and reactivity of chemical compounds (Kalpana & Devi Rajeswari, 2018).
Chemical Properties Analysis The chemical properties of Fenticlor, like reactivity with other compounds, pH stability, and degradation pathways, are essential for its safe and effective use. The synthesis and application of nanoparticles, as discussed in reviews on biosynthesis using microbes (Hulkoti & Taranath, 2014), offer insights into how the chemical properties of substances are critical for their functionality in various applications.
Scientific Research Applications
Specific Scientific Field
Application Summary
Fenticlor is used as an antibacterial agent against Staphylococcus aureus and Escherichia coli . It is adsorbed in fairly large amounts by these bacteria and, depending on the quantity adsorbed, it can be either bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .
Methods of Application
The drug is taken up by the bacterial cell wall and cell membrane, with the cell membrane probably being the main site of adsorption and action . The pattern of uptake, measured under various conditions, indicates that uptake involves reversible adsorption of the neutral molecule onto the cell .
Results or Outcomes
Although both whole cells and cell walls of E. coli have a higher affinity for Fenticlor than those of Staph. aureus, E. coli is less susceptible to its antibacterial action . This may be due to the lipid-rich nature of the cell walls of E. coli, which act as an adsorbing barrier preventing the access of the drug to its site of action .
Antifungal Agent
Specific Scientific Field
Application Summary
Fenticlor is also used as an antifungal agent for topical use . It is an antimicrobial agent and is used in veterinary medicine .
Methods of Application
Fenticlor is prepared by the AlCl3-catalyzed reaction of 4-chlorophenol with sulfur dichloride . It can also be prepared by chlorination of bis [2-hydroxyphenyl]sulfide .
Results or Outcomes
The LD50 (rats, oral) of fenticlor is 3250 mg/kg . It may cause photosensitivity .
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-(5-chloro-2-hydroxyphenyl)sulfanylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUSOIHIIPAHJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
[ClC6H3(OH)]2S, C12H8Cl2O2S | |
Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026137 | |
Record name | Fenticlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-thiobis(4-chlorophenol) appears as white to cream-colored solid or pale yellow powder. White crystalline solid melting from 175.8-186.8 °C. Odorless and insoluble in water., White to cream-colored solid or pale yellow powder; [CAMEO] | |
Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fentichlor | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
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URL | https://cameochemicals.noaa.gov/chemical/21104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Fenticlor | |
CAS RN |
97-24-5 | |
Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fenticlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-24-5 | |
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Record name | Fenticlor [USAN:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097245 | |
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Record name | Fenticlor | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55636 | |
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Record name | Fenticlor | |
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Record name | Fenticlor | |
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Record name | Fenticlor | |
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Record name | FENTICLOR | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D61659OVD0 | |
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Melting Point |
348.4 to 368.2 °F (NTP, 1992) | |
Record name | 2,2'-THIOBIS(4-CHLOROPHENOL) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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